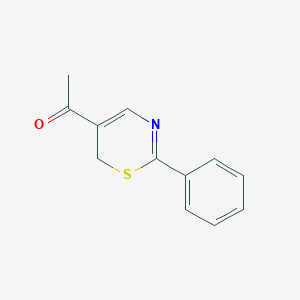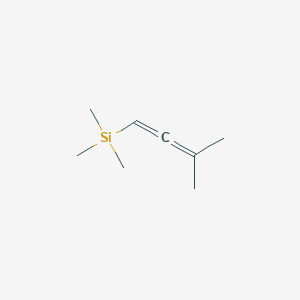
1-(2-Phenyl-6H-1,3-thiazin-5-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenyl-6H-1,3-thiazin-5-yl)ethan-1-one is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenyl-6H-1,3-thiazin-5-yl)ethan-1-one typically involves the reaction of N-phenylthioureidoalkyl-α-diazo ketones with acids . This method allows for the formation of the thiazine ring system under controlled conditions. The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(2-Phenyl-6H-1,3-thiazin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the thiazine ring.
科学的研究の応用
1-(2-Phenyl-6H-1,3-thiazin-5-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
作用機序
The mechanism of action of 1-(2-Phenyl-6H-1,3-thiazin-5-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, including antimicrobial activity and inhibition of specific metabolic pathways .
類似化合物との比較
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar thiazine ring structure and exhibit comparable biological activities.
2-Phenylamino-5,6-dihydro-4H-1,3-thiazin-5-ones: These compounds are structurally related and undergo similar synthetic routes.
Uniqueness
1-(2-Phenyl-6H-1,3-thiazin-5-yl)ethan-1-one is unique due to its specific substitution pattern on the thiazine ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
72856-35-0 |
|---|---|
分子式 |
C12H11NOS |
分子量 |
217.29 g/mol |
IUPAC名 |
1-(2-phenyl-6H-1,3-thiazin-5-yl)ethanone |
InChI |
InChI=1S/C12H11NOS/c1-9(14)11-7-13-12(15-8-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChIキー |
UGSRBFVANOUPDN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN=C(SC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol](/img/structure/B14477143.png)


![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)
![Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14477161.png)

![2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile](/img/structure/B14477179.png)

![Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene-](/img/structure/B14477195.png)


